D-Threoninol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Neuroscience Research

D-Threoninol is structurally similar to the excitatory neurotransmitter L-glutamate. Some studies suggest it might play a role in neuronal function and development. Researchers are investigating its potential effects on learning, memory, and neurodegenerative diseases like Alzheimer's disease [1].

Source

[1] Albanese, A., et al. (2013). D-threoninol: a potential player in brain function. Amino Acids, 45(2), 435-444. ()

Glycosylation Studies

D-Threoninol can be a precursor molecule for the formation of O-linked glycosylation sites in proteins. O-linked glycosylation is a type of modification where sugar molecules are attached to proteins, playing a crucial role in protein function, folding, and stability [2].

By studying D-Threoninol metabolism, researchers can gain insights into the regulation and function of O-linked glycosylation in various biological systems.

Source

[2] Hansen, S., et al. (2009). Discovery of novel O-glycosylation motifs in the human proteome by MALDI tandem mass spectrometry. Journal of Proteome Research, 8(2), 894-902. ()

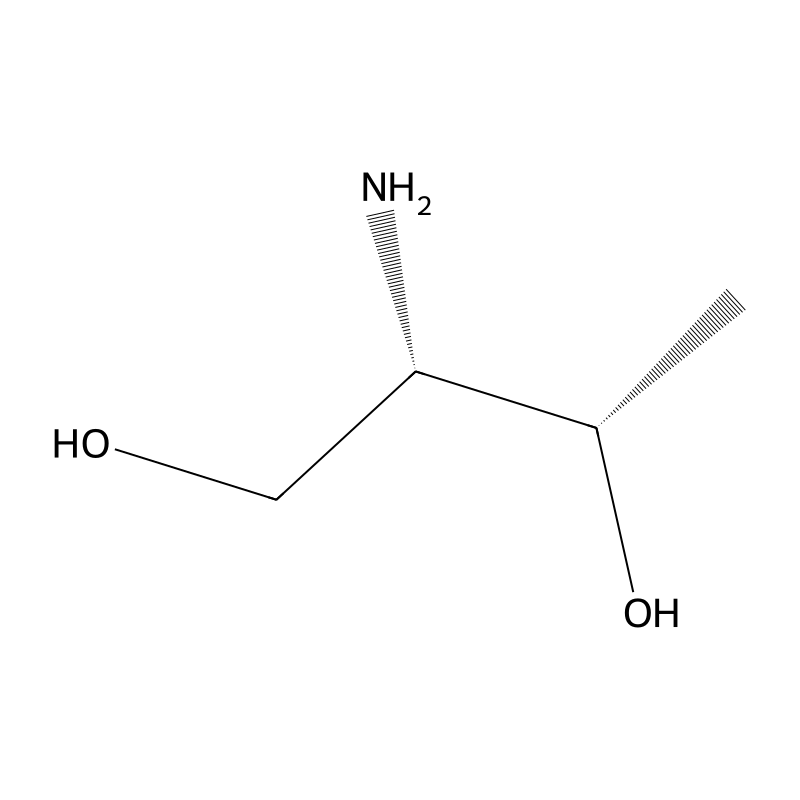

D-Threoninol is a small molecule with the chemical formula C4H11NO2. It is the d-enantiomer of threoninol, meaning it has a specific spatial arrangement of its atoms []. Its origin and natural occurrence are currently unknown (refer to Further Research).

Molecular Structure Analysis

D-Threoninol has a four-carbon backbone with an amine group (NH2) attached to the second carbon and hydroxyl groups (OH) on both the first and third carbons []. The stereochemistry is denoted as (2S,3S), indicating the specific orientation of the hydroxyl groups in space []. This specific configuration may be crucial for any potential biological functions.

- Reversible Reactions: It can undergo dynamic combinatorial chemistry, allowing for the generation of libraries of molecules through reversible reactions under thermodynamic control .

- Imine Formation: When reacted with aldehydes, D-threoninol can form imines, which are valuable intermediates in organic synthesis .

- Thioester Exchange: In the presence of a thiol group, it can participate in thioester exchange reactions, further expanding its utility in synthetic chemistry .

D-Threoninol exhibits significant biological activity, particularly in the context of nucleic acid research:

- Nucleic Acid Synthesis: It serves as a building block for artificial nucleic acids, enabling the construction of novel genetic materials and DNA nanostructures .

- Hydrogen Bonding: The compound's conformational stability is influenced by hydrogen bonding forces, which play a crucial role in its interactions with other biological molecules .

D-Threoninol can be synthesized through several methods:

- From D-Threonine: A common route involves converting D-threonine to its methyl ester, followed by reduction processes to yield D-threoninol. This method typically employs borane dimethyl sulfide as a reducing agent .

- Dynamic Combinatorial Chemistry: This method allows for the synthesis of D-threoninol-based phosphoramidite building blocks that can be incorporated into oligonucleotides via automated solid-phase synthesis .

D-Threoninol has several notable applications:

- Nucleic Acid Functionalization: It is used to modify DNA oligonucleotides, enhancing their properties for research and therapeutic applications .

- Artificial Genome Construction: Its role in chemical ligation systems facilitates the assembly of artificial genomes and robust DNA nanostructures .

- Research Tool: The compound acts as a versatile tool in biochemical research due to its ability to participate in various chemical transformations .

Studies on D-threoninol's interactions primarily focus on its role in nucleic acid chemistry:

- Kinetics of Strand Displacement: Research has characterized the kinetics of strand displacement reactions involving acyclic nucleic acids that utilize D-threoninol as a component .

- Dynamic Libraries: The ability to create dynamic combinatorial libraries using D-threoninol-based building blocks allows for the exploration of complex biochemical interactions and potential therapeutic targets .

D-Threoninol shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Threonine | Similar backbone | Naturally occurring amino acid |

| Serinol | Hydroxyl and amino groups | Used in nucleic acid analogs |

| 2-Amino-1-butanol | Same functional groups | Simpler structure without additional hydroxyl |

| 3-Aminopropanol | Amino group present | Shorter carbon chain |

D-Threoninol's unique combination of both hydroxyl and amino functional groups distinguishes it from these similar compounds, allowing for more versatile reactivity and applications in synthetic biology and medicinal chemistry.

D-Threoninol emerged from mid-20th-century investigations into amino acid stereochemistry and their derivatives. While threonine itself was identified in 1935 by William Cumming Rose, its reduced alcohol counterpart, D-threoninol, gained attention later due to its structural similarity to glycerol and its potential as a nucleic acid backbone substitute. Early synthetic efforts in the 2000s focused on modifying threonine’s carboxyl group to a hydroxyl group, yielding D-threoninol as a chiral building block for peptidomimetics and oligonucleotide analogs. The compound’s entry into PubChem (CID 7020320) in 2006 marked its formal recognition as a distinct biochemical entity.

Significance in Biochemical Research

D-Threoninol’s rigidity and hydrogen-bonding capacity make it invaluable in nucleic acid engineering. Studies using chirped-pulse Fourier transform microwave spectroscopy revealed seven stable conformers of D-threoninol in the gas phase, with two cyclic and five chain-like hydrogen-bonded structures. These conformers exhibit a delicate balance between NH···O and OH···N interactions, influencing their stability in aqueous environments. Such properties enable D-threoninol to serve as a backbone in acyclic threoninol nucleic acids (aTNAs), which hybridize efficiently with natural DNA and RNA due to optimal stereochemical matching.

Table 1: Key Structural Features of D-Threoninol vs. Threonine

| Property | D-Threoninol | L-Threonine |

|---|---|---|

| Molecular Formula | C₄H₁₁NO₂ | C₄H₉NO₃ |

| Functional Groups | 2 hydroxyl, 1 amino | 1 hydroxyl, 1 amino, 1 carboxyl |

| Stereochemistry | (2S,3S) | (2S,3R) |

| Role in Biomolecules | Nucleic acid analogs | Protein biosynthesis |

Relationship to Natural Amino Acids and Nucleosides

D-Threoninol bridges amino acid and nucleoside chemistry. Its diol structure mimics the ribose moiety in nucleosides, while its amino group parallels the nucleobase attachment site in RNA. Unlike natural nucleosides, however, D-threoninol’s acyclic backbone reduces conformational flexibility, enhancing duplex stability when paired with DNA or RNA. This duality is exemplified in serinol nucleic acid (SNA) analogs, where D-threoninol-based scaffolds outperform glycerol-derived structures in hybridization assays. Furthermore, its stereochemical resemblance to L-threonine allows it to interact with enzymes and receptors typically selective for natural amino acids, though with modified binding kinetics.

Stereochemical Configuration and Chiral Properties

D-Threoninol possesses two stereogenic centers at the C2 and C3 positions, both configured in the S orientation, as defined by its IUPAC name (2S,3S)-2-aminobutane-1,3-diol [1]. This configuration contrasts with L-threoninol, which exhibits the (2R,3R) configuration, and allo-threoninol isomers, where the stereochemistry at C3 is inverted [2]. The chiral environment of D-threoninol governs its interactions with enzymes and nucleic acids. For instance, D-threonine aldolase from Alcaligenes xylosoxidans (AxDTA) selectively cleaves D-threonine derivatives, leveraging a pyridoxal phosphate (PLP)-dependent mechanism that recognizes the S configuration at C2 and C3 [5].

The molecule’s asymmetry disrupts the hydrogen bonding symmetry observed in glycerol, as the substitution of an NH₂ group for a hydroxyl (OH) at Cβ introduces distinct donor-acceptor capabilities [6]. This asymmetry is critical in nucleic acid analogs; for example, D-threoninol-based acyclic threoninol nucleic acids (aTNAs) form stable homo-duplexes with right-handed helicity, whereas allo-aTNAs (diastereomers with inverted C3 configuration) exhibit weaker helicity and reduced thermal stability [2].

Comparison with Other Threoninol Isomers

The stereochemical differences between D-threoninol, L-threoninol, and allo-threoninol isomers significantly impact their physicochemical and functional properties:

| Property | D-Threoninol | L-Threoninol | allo-Threoninol |

|---|---|---|---|

| Configuration | (2S,3S) | (2R,3R) | (2S,3R) |

| Duplex Stability | High (Tm > 70°C) | Moderate | Low (Tm < 50°C) |

| Helical Preference | Right-handed | Left-handed | Weak/None |

| H-Bond Networks | Cyclic/Chain | Cyclic/Chain | Predominantly Chain |

Data compiled from [1] [2] [6].

In XNAs, D-threoninol’s methyl group at C3 stabilizes duplex structures via hydrophobic interactions, whereas allo-threoninol’s methyl group adopts a less favorable orientation, reducing duplex stability [2]. Enzymatic studies further highlight stereochemical specificity: L-threonine aldolases (LTAs) exhibit negligible activity toward D-threoninol derivatives, while D-specific aldolases efficiently process D-configurations [3] [5].

Hydrogen Bonding Networks in D-Threoninol Systems

D-Threoninol adopts seven distinct conformers in the gas phase, classified into two structural motifs: cyclic H-bonded networks and extended H-bonded chains [6]. Cyclic conformers form three intramolecular H-bonds (e.g., O–H···N–H···O–H), while chain conformers exhibit sequential O–H···N–H···O–H linkages along the carbon backbone. Key findings include:

- Cyclic Conformers: These structures exhibit shorter H-bond distances (1.8–2.1 Å) due to the NH₂ group’s superior acceptor strength compared to OH [6]. For example, the O–H···N bond in cyclic conformers is ~0.2 Å shorter than equivalent O–H···O bonds in glycerol.

- Chain Conformers: In these structures, the NH₂ group primarily acts as a donor, forming longer H-bonds (2.3–2.5 Å) that propagate along the molecule’s axis [6].

- Energetic Proximity: Cyclic and chain conformers are nearly isoenergetic, with energy differences <1 kcal/mol, highlighting the delicate balance between H-bond strength and steric effects [6].

In aqueous solutions, these networks enable D-threoninol to act as a versatile building block for XNAs. For instance, aTNAs incorporating D-threoninol form right-handed helices stabilized by O–H···N–H···O–H chains, whereas allo-aTNAs adopt irregular structures due to weaker H-bonding [2].

Implications in Nucleic Acid Design and Enzymology

Role in Xeno-Nucleic Acids (XNAs)

D-Threoninol’s rigid yet flexible backbone makes it ideal for engineering XNAs with orthogonal base-pairing rules. aTNAs containing D-threoninol form hyper-stable duplexes (Tm > 70°C) via:

- Hydrophobic Stabilization: The C3 methyl group engages in van der Waals interactions with adjacent nucleobases [2].

- Helical Orthogonality: Right-handed helicity prevents cross-pairing with natural DNA or RNA [2].

In contrast, allo-aTNAs exhibit poor chiral discrimination and lower thermal stability, underscoring the importance of stereochemistry in nucleic acid design [2].

Enzymatic Recognition and Catalysis

D-Threonine aldolases (DTAs) exemplify stereochemical specificity in biocatalysis. The crystal structure of AxDTA reveals a conserved active site with residues (G60, T61, N64) that orient the PLP cofactor to recognize D-threoninol’s S configuration [5]. Mutagenesis studies show that substitutions at these residues (e.g., N64I) reduce retro-aldol activity by >500-fold, emphasizing the precision required for substrate binding [3].

From L-Threonine via Racemization

Enzymatic Racemization Mechanism

Pseudomonas putida ATCC 17642 produces a specialized amino acid racemase with threonine alpha-epimerase activity that catalyzes the interconversion between L-threonine and D-allothreonine [1] [2]. The enzyme exhibits a molecular weight of approximately 82,000 Da, consisting of two identical subunits of 41,000 Da each, and contains pyridoxal 5'-phosphate as a cofactor [2]. The racemization reaction proceeds through carbanion stabilization mechanisms, with the enzyme demonstrating broad substrate specificity for various amino acids excluding acidic and aromatic residues [1] [2].

Crystallization-Based Resolution

Following racemization, D-Threoninol can be obtained through preferential crystallization techniques. The process involves converting racemic mixtures to diastereomeric salts using optically active co-solutes such as L-alanine or D-alanine [4]. D-Allothreonine preferentially crystallizes from aqueous solutions containing L-alanine, while L-allothreonine crystallizes in the presence of D-alanine [4]. This method achieves optical purities exceeding 99% through recrystallization procedures [4].

Reaction Conditions and Yields

Temperature cycling significantly accelerates the racemization process, with optimal conditions involving alternating temperature phases between 20-40°C [5] [6]. The conversion from D-threonine to L-allothreonine proceeds with reasonable productivity, achieving yields of 40-60% after crystallization separation [5] [6]. The process requires careful control of pH (7.0-8.0) and the presence of immobilized amino acid racemase to maintain enzymatic activity [5] [6].

From D-Allothreonine

D-Allothreonine serves as an alternative precursor for D-Threoninol synthesis, offering a distinct stereochemical pathway. This approach exploits the diastereomeric relationship between threonine and allothreonine isomers [7] [8] [4].

Preparative Methods for D-Allothreonine

D-Allothreonine preparation involves separating diastereomeric mixtures through systematic crystallization procedures. The process begins with N-acetyl-D-allothreonine and N-acetyl-L-threonine mixtures, which undergo conversion to ammonium salts followed by ethanol treatment [7]. The less-soluble diastereomeric salt (ammonium N-acetyl-L-threoninate) precipitates preferentially, allowing isolation of D-allothreonine with 80% diastereomeric excess [7]. Subsequent recrystallization from water yields D-allothreonine with greater than 99% diastereomeric excess [7].

Chemical Reduction to D-Threoninol

The conversion of D-allothreonine to D-Threoninol involves selective reduction of the carboxylic acid functionality while preserving the amino and hydroxyl groups. Standard reduction protocols employ lithium aluminum hydride in anhydrous tetrahydrofuran under controlled temperature conditions [9] [10]. The reaction proceeds through intermediate formation of aluminum complexes, requiring careful hydrolysis to release the desired amino diol product [9] [10].

Stereochemical Considerations

D-Allothreonine possesses (2R,3R) configuration, contrasting with D-threonine's (2R,3S) stereochemistry [8] [11] [12]. This stereochemical difference provides access to complementary synthetic intermediates and enables preparation of diverse chiral building blocks [8] [11]. The reduction process maintains the existing stereochemical integrity, yielding D-Threoninol with defined (2S,3S) configuration [8] [11].

Industrial Preparative Methods

Industrial-scale D-Threoninol production requires robust, cost-effective methodologies suitable for large-scale implementation. Several approaches have been developed to address the demands of pharmaceutical manufacturing [13] [14] [15].

Fermentation-Based Approaches

Large-scale threonine production utilizes genetically modified Escherichia coli strains engineered for enhanced amino acid biosynthesis [16] [15] [17]. These strains incorporate modifications to key enzymes in the threonine biosynthetic pathway, including aspartate kinase, homoserine dehydrogenase, and threonine synthase [16] [17]. Industrial fermentation processes achieve threonine concentrations of 15-20 g/L under optimized conditions [16] [17].

Multi-Step Chemical Processing

Industrial preparative methods typically involve multi-step sequences combining fermentation with chemical modification [16] [15]. The process begins with fermentative production of L-threonine, followed by racemization and resolution procedures to obtain D-threonine [16] [15]. Subsequent reduction using industrial-grade reducing agents converts D-threonine to D-Threoninol with yields ranging from 65-85% [13] [14].

Process Economics and Scalability

Industrial implementation requires consideration of raw material costs, energy consumption, and waste management [15]. The threonine manufacturing process involves substantial capital investments for fermentation equipment, downstream processing facilities, and quality control systems [15]. Operating expenses include glucose as carbon source, nitrogen sources, and enzyme production costs [15]. The overall process economics favor integrated approaches combining fermentation with chemical synthesis [15].

Quality Control and Specifications

Industrial D-Threoninol production must meet stringent pharmaceutical specifications including purity levels exceeding 98%, specific optical rotation values, and absence of microbial contamination [13] [14]. Standard analytical methods include high-performance liquid chromatography for purity assessment, optical rotation measurements for stereochemical verification, and microbiological testing for safety assurance [13] [14].

Enzymatic and Biocatalytic Approaches

Enzymatic methodologies offer environmentally sustainable alternatives to traditional chemical synthesis, providing high selectivity and mild reaction conditions for D-Threoninol production [18] [19] [20].

D-Amino Acid Dehydrogenases

D-Amino acid dehydrogenases represent a powerful class of enzymes for stereoselective amino acid synthesis [18] [21]. These NAD(P)H-dependent enzymes catalyze the reductive amination of α-keto acids to produce D-amino acids with excellent enantioselectivity [18] [21]. Pseudomonas cruciviae IFO 12047 produces a NADP+-dependent D-threonine dehydrogenase that specifically oxidizes the 3-hydroxyl group of D-threonine [21]. This enzyme exhibits molecular weight of 60,000 Da, consists of two identical subunits, and demonstrates substrate specificity for D-threonine, D-threo-3-phenylserine, and related compounds [21].

Threonine Aldolases

Threonine aldolases catalyze the aldol condensation between glycine and aldehydes to produce β-hydroxy-α-amino acids [22] [19] [23] [24]. These pyridoxal 5'-phosphate-dependent enzymes demonstrate remarkable stereoselectivity, generating products with greater than 99% enantiomeric excess [22] [19] [24]. L-Threonine aldolase from Aeromonas jandaei and D-threonine aldolase from Pseudomonas species represent complementary biocatalysts for accessing both L- and D-configured products [25] [26] [19] [24].

Enzyme Engineering and Optimization

Recent advances in protein engineering have enhanced the catalytic properties of threonine aldolases [19] [24]. Site-directed mutagenesis targeting active site residues improves substrate specificity and reaction efficiency [19]. For example, mutations at positions N64, H85, E138, R171, and R313 in L-threonine aldolase from Aeromonas jandaei significantly affect carbanion stabilization and catalytic activity [19]. These engineered variants demonstrate improved conversion rates and enhanced diastereoselectivity in aldol reactions [19].

Multi-Enzyme Cascade Systems

Sophisticated multi-enzyme systems combine multiple biocatalysts to achieve complex transformations [18] [20]. A representative cascade involves L-threonine ammonia lyase, D-amino acid dehydrogenase, and formate dehydrogenase for converting L-threonine to D-2-aminobutyric acid [18]. This system operates at preparative scale (50 mL reaction volume) with 200 mM L-threonine substrate, achieving greater than 90% yield and 99% enantiomeric excess within 20 hours [18].

Cofactor Regeneration Systems

Efficient biocatalytic processes require robust cofactor regeneration systems to maintain enzyme activity [18] [20]. NAD(P)H regeneration commonly employs formate dehydrogenase, glucose dehydrogenase, or alcohol dehydrogenase as auxiliary enzymes [18]. These systems enable continuous cofactor recycling, reducing overall process costs and improving reaction sustainability [18].

Recent Advances in Synthetic Methodologies

Contemporary research has produced innovative approaches to D-Threoninol synthesis, incorporating cutting-edge catalytic methods and process intensification techniques [27] [28] [29].

Photoenzymatic Catalysis

Recent developments in photoenzymatic catalysis combine light-driven chemistry with enzymatic transformations [29]. Threonine aldolases function effectively under photocatalytic conditions using Rose Bengal as photosensitizer [29]. This approach enables α-alkylation of unprotected alanine and glycine using pyridinium salts as alkylating agents [29]. The method achieves excellent yields (60-90%) and enantioselectivities (>99% ee) under mild conditions [29].

Mechanistic Innovations

The photoenzymatic system operates through formation of quinonoid intermediates followed by radical coupling with photogenerated alkyl radicals [29]. Rose Bengal's triplet excited state reduces pyridinium salts to generate alkyl radicals, which couple with enzyme-bound quinonoid species [29]. Stern-Volmer analysis reveals static quenching mechanisms, indicating pre-complexation between Rose Bengal and pyridinium substrates [29].

Krische Allylation Methodology

The Krische allylation approach represents a significant advancement in stereoselective synthesis [27] [28]. This method employs chiral iridium-H8-BINAP catalysts to facilitate carbonyl coupling between threoninol derivatives and phthalimido-allenes [27] [28]. The reaction proceeds with exceptional diastereoselectivity (>20:1 dr), enabling construction of complex molecular architectures in single transformations [27] [28].

Substrate Scope and Limitations

The Krische methodology demonstrates broad substrate tolerance, accommodating various threoninol derivatives including D-threoninol, L-threoninol, D-allothreoninol, and L-allothreoninol [27] [28]. Optimal conditions require TBS protection of hydroxyl groups and elevated temperatures (110°C) in sealed reaction vessels [27] [28]. The process achieves 22-33% overall yields in 6-7 synthetic steps, representing a significant improvement over existing methodologies [27] [28].

Process Intensification

Recent advances emphasize process intensification through continuous flow technologies and automated synthesis platforms [29] [30]. These approaches enable rapid optimization of reaction conditions, improved heat and mass transfer, and enhanced safety profiles [29]. Integration of online analytical monitoring provides real-time process control and quality assurance [29] [30].

Artificial Intelligence Integration

Machine learning algorithms increasingly support synthetic pathway optimization and enzyme engineering efforts [30]. These computational tools predict optimal reaction conditions, identify promising enzyme variants, and guide experimental design [30]. The integration of artificial intelligence with traditional synthetic chemistry accelerates discovery timelines and improves process efficiency [30].